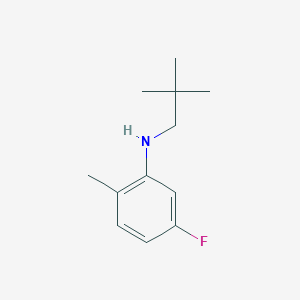

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a dimethylpropyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline typically involves the reaction of 5-fluoro-2-methylaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in water or alcohol as a solvent.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Hydroxylated or alkoxylated products.

Scientific Research Applications

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for developing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

- N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine

- N,N-dimethylpropan-2-amine

Comparison: N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is unique due to the presence of the fluorine atom and the specific arrangement of the dimethylpropyl and methyl groups on the aniline ring. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For instance, the fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties in medicinal applications.

Biological Activity

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is an organic compound belonging to the class of anilines, characterized by a fluoro group at the 5-position and a bulky 2,2-dimethylpropyl substituent. This structural configuration influences its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula: C12H16FN

- Molecular Weight: Approximately 195.26 g/mol

- Structure: The compound features a methylaniline structure with a fluorine atom at the para position and a bulky 2,2-dimethylpropyl group attached to the nitrogen atom.

The biological activity of this compound may involve interactions with specific molecular targets such as receptors or enzymes. It is hypothesized that the fluoro group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

- Target Interactions: The compound may modulate the activity of neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various pharmacological effects.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have shown that this compound exhibits antiviral properties against certain viruses. Its mechanism may involve inhibition of viral replication through interference with viral proteases.

- Example Study: A study reported an IC50 value of 150 nM against Zika virus protease, indicating potential as an antiviral agent targeting flavivirus infections .

Case Studies

- Antipsychotic Activity: A series of related compounds have been studied for their functional selectivity at serotonin receptors. This compound analogs exhibited varying degrees of selectivity towards the 5-HT2C receptor, suggesting potential applications in treating psychiatric disorders .

- Toxicological Assessments: Toxicity studies conducted on animal models have indicated that compounds structurally related to this compound can induce cytotoxic effects at high concentrations. Long-term exposure studies are necessary to assess chronic toxicity and environmental impact .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Fluorine Substitution: The presence of the fluorine atom is critical for enhancing biological activity.

- Alkyl Chain Variations: Altering the size and branching of the alkyl chain attached to the nitrogen can affect receptor binding and solubility.

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline |

InChI |

InChI=1S/C12H18FN/c1-9-5-6-10(13)7-11(9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |

InChI Key |

MCVQLMTYUHAPPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NCC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.